3-Bromo-4-cyclopropoxybenzoic acid
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Overview
Description
3-Bromo-4-cyclopropoxybenzoic acid is an organic compound with the molecular formula C10H9BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydrogen atom at the 4-position is replaced by a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclopropoxybenzoic acid typically involves the bromination of 4-cyclopropoxybenzoic acid. One common method is to react 4-cyclopropoxybenzoic acid with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the 3-position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-azido-4-cyclopropoxybenzoic acid or 3-thio-4-cyclopropoxybenzoic acid.
Oxidation: Formation of 3-bromo-4-cyclopropoxybenzaldehyde or this compound.
Reduction: Formation of 3-bromo-4-cyclopropoxybenzyl alcohol or 3-bromo-4-cyclopropoxybenzaldehyde.
Scientific Research Applications
3-Bromo-4-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclopropoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and cyclopropoxy group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a cyclopropoxy group.
3-Bromo-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.
3-Bromo-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
3-Bromo-4-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H9BrO3 |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
3-bromo-4-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C10H9BrO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |
InChI Key |
CFHJOMFTNYHWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
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